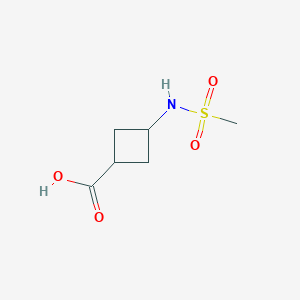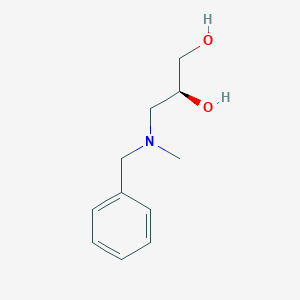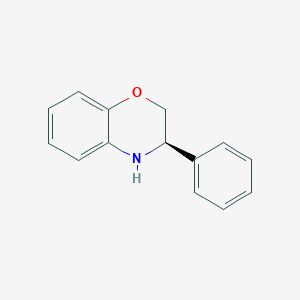
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid, also known as DBA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is not fully understood. However, it is believed to act through a variety of mechanisms, including the modulation of ion channels, the inhibition of inflammatory mediators, and the activation of antioxidant pathways.
Biochemical and physiological effects:
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as cytokines and prostaglandins, and to inhibit the activity of enzymes involved in the inflammatory response. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has also been shown to activate antioxidant pathways, which may help to protect cells against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid in lab experiments include its well-defined chemical structure, its high purity, and its ability to modulate a variety of biological pathways. However, there are also some limitations to its use. For example, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid may be toxic at high concentrations, and its effects may be influenced by the presence of other compounds in the experimental system.
Direcciones Futuras
There are several potential future directions for the study of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid. One area of interest is the development of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid. Additionally, the synthesis of novel 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities and has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has also been shown to exhibit neuroprotective effects and to modulate the activity of ion channels. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid and to develop 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid-based drugs for the treatment of human diseases.
Métodos De Síntesis
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,3-dihydrobenzofuran with methyl acrylate in the presence of a Lewis acid catalyst. This reaction results in the formation of a mixture of isomers, which can be separated and purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has also been shown to exhibit neuroprotective effects and to modulate the activity of ion channels.
Propiedades
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9-5-3-4-8(6-10(13)14)11(9)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXRCUAYXSWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)

![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)


![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)

![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)

![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)
![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)


![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)